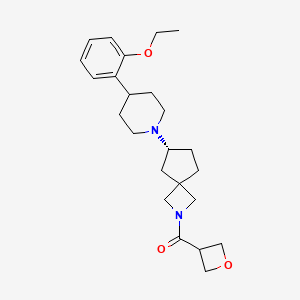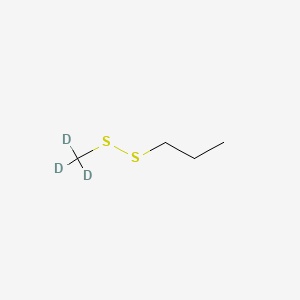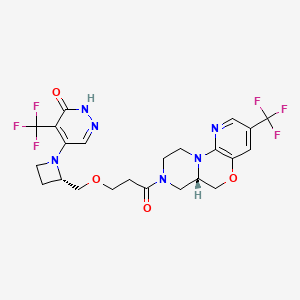
c-ABL-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-ABL-IN-5 is a selective inhibitor of the c-Abl tyrosine kinase, which exhibits neuroprotective properties and has favorable characteristics such as blood-brain barrier permeability, metabolic stability, and pharmacokinetic profiles . This compound is particularly significant in research related to neurodegenerative conditions like Parkinson’s disease .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for c-ABL-IN-5 are not extensively detailed in the available literature. it is known that the compound can be labeled with [18F] to serve as a tracer in positron emission tomography (PET) scans
Analyse Chemischer Reaktionen
C-ABL-IN-5, like other c-Abl inhibitors, undergoes various chemical reactions. These include:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: These reactions often involve nucleophilic or electrophilic substitution, with reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Wissenschaftliche Forschungsanwendungen
C-ABL-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Industry: While its industrial applications are limited, this compound’s role in research makes it valuable for developing new therapeutic strategies.
Wirkmechanismus
C-ABL-IN-5 exerts its effects by inhibiting the c-Abl tyrosine kinase. This kinase is involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and response to DNA damage . The inhibition of c-Abl by this compound leads to the modulation of these processes, thereby exerting neuroprotective effects and potentially modifying disease progression in conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
C-ABL-IN-5 can be compared with other c-Abl inhibitors such as:
Imatinib: A multi-targeted receptor tyrosine kinase inhibitor with antitumor activity.
Dasatinib: An ATP-competitive tyrosine kinase inhibitor used in the treatment of leukemia and lymphoma.
GNF-5: A non-ATP competitive inhibitor of Bcr-Abl with improved pharmacokinetic properties.
Nilotinib: A Bcr-Abl tyrosine kinase inhibitor with oral activity, used for treating chronic myelogenous leukemia.
This compound is unique due to its neuroprotective properties and favorable characteristics such as blood-brain barrier permeability and metabolic stability .
Eigenschaften
Molekularformel |
C19H17F2N3O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1 |
InChI-Schlüssel |
IAGWAZKHJMFJDT-CVEARBPZSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Kanonische SMILES |
C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





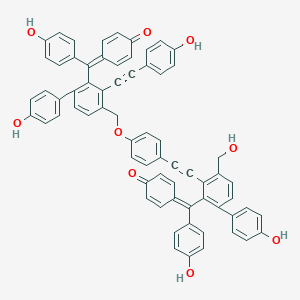
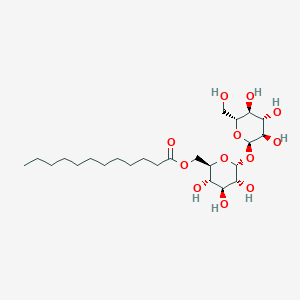
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
